Cas no 2229418-06-6 (methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate)

Methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyridine and ester groups. The compound's structure, featuring both an amino and methoxy substituent, enhances its reactivity in nucleophilic and electrophilic transformations, making it useful in pharmaceutical and agrochemical applications. Its ester group allows for further derivatization, while the 4-methoxypyridine moiety contributes to stability and solubility in various solvents. This compound is particularly advantageous in the synthesis of complex heterocycles and bioactive molecules, where precise functional group manipulation is required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate structure
2229418-06-6 structure
商品名:methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
CAS番号:2229418-06-6
MF:C11H16N2O3
メガワット:224.256342887878
CID:6035789
PubChem ID:165761944

methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
    • EN300-1780256
    • 2229418-06-6
    • インチ: 1S/C11H16N2O3/c1-15-9-3-4-13-10(6-9)8(7-12)5-11(14)16-2/h3-4,6,8H,5,7,12H2,1-2H3
    • InChIKey: YFZGAXRRAHSDCV-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CC(C1C=C(C=CN=1)OC)CN)=O

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 74.4Ų

methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1780256-5.0g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
5g
$3728.0 2023-06-02
Enamine
EN300-1780256-10.0g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
10g
$5528.0 2023-06-02
Enamine
EN300-1780256-10g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
10g
$5528.0 2023-09-20
Enamine
EN300-1780256-0.05g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
0.05g
$1080.0 2023-09-20
Enamine
EN300-1780256-2.5g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
2.5g
$2520.0 2023-09-20
Enamine
EN300-1780256-5g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
5g
$3728.0 2023-09-20
Enamine
EN300-1780256-0.1g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
0.1g
$1131.0 2023-09-20
Enamine
EN300-1780256-0.5g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
0.5g
$1234.0 2023-09-20
Enamine
EN300-1780256-1g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
1g
$1286.0 2023-09-20
Enamine
EN300-1780256-0.25g
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
2229418-06-6
0.25g
$1183.0 2023-09-20

methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 関連文献

methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoateに関する追加情報

Exploring the Properties and Applications of Methyl 4-Amino-3-(4-Methoxypyridin-2-yl)Butanoate (CAS No. 2229418-06-6)

Methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate (CAS No. 2229418-06-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its 4-methoxypyridine and amino butanoate functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural similarity to bioactive molecules targeting neurological and metabolic pathways.

In recent years, the demand for high-purity chemical intermediates like methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate has surged due to advancements in small-molecule therapeutics. The compound’s CAS number 2229418-06-6 is frequently searched in academic databases, reflecting its relevance in peptide mimetics and enzyme inhibitor development. Its methoxy pyridine moiety contributes to enhanced solubility and bioavailability, addressing a common challenge in drug formulation—a topic widely discussed in pharma forums and research publications.

From a synthetic perspective, the methyl ester group in this compound offers versatility for further derivatization, a feature highlighted in patents related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Analytical techniques such as HPLC and LC-MS are critical for quality control, ensuring compliance with ICH guidelines—a frequent query among quality assurance professionals. The compound’s stability under ambient conditions also makes it suitable for scale-up processes, a key consideration for contract manufacturing organizations (CMOs).

Beyond pharmaceuticals, CAS 2229418-06-6 has exploratory applications in agrochemicals, where its pyridine-based structure aligns with trends in eco-friendly pest control. This resonates with growing consumer interest in sustainable agriculture, as evidenced by search trends linking green chemistry to crop protection. Regulatory databases indicate its evaluation under REACH and EPA frameworks, though it currently falls outside restricted lists.

The compound’s spectroscopic data (e.g., NMR and IR spectra) are often requested in chemical vendor catalogs, underscoring its role in structure-activity relationship (SAR) studies. Recent publications correlate its hydrogen-bonding capacity with improved target binding affinity, a hot topic in computational chemistry circles. For laboratory suppliers, offering custom synthesis services for this compound aligns with market demands for tailor-made intermediates.

In conclusion, methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate (CAS No. 2229418-06-6) represents a nexus of innovation across multiple industries. Its multi-functional design caters to evolving needs in precision medicine and sustainable chemistry, while its technical specifications continue to inspire academic research and industrial applications. As synthetic methodologies advance, this compound is poised to remain a keystone molecule in next-generation scientific breakthroughs.

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